3-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile
Description
3-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile is a compound characterized by the presence of a trifluoromethyl group and a pyrazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. The pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is a common motif in many biologically active molecules.
Properties
IUPAC Name |
3-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)5-4-6(14)13(12-5)3-1-2-11/h1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZRQHJUWBBXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)CCC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-keto ester, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity can be explored for potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Medicine: Its structural features make it a candidate for drug development, particularly in targeting diseases where trifluoromethyl groups enhance bioactivity.
Industry: The compound can be used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism by which 3-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
3-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile: This compound shares structural similarities with other pyrazole derivatives, such as 3-(trifluoromethyl)-1H-pyrazole and 5-(trifluoromethyl)-1H-pyrazole.
3-(trifluoromethyl)-1H-pyrazole: Known for its use in pharmaceuticals and agrochemicals.
5-(trifluoromethyl)-1H-pyrazole: Another pyrazole derivative with applications in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in various fields of research and industry.
Biological Activity
3-[5-Oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile, with the CAS number 1099669-96-1, is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 205.14 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins. Research indicates that it may modulate enzyme activity and receptor interactions, leading to various pharmacological effects.
Antimicrobial Properties
Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, pyrazole derivatives have been reported to inhibit bacterial growth by disrupting cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways. Such activity has been linked to potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
Anticancer Activity
Some studies suggest that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms. The exact pathways involved are still under investigation but may include modulation of cell cycle regulators and apoptosis-related proteins.
Case Studies
- Inhibition of Bacterial Secretion Systems : A study demonstrated that a related compound inhibited the Type III secretion system in pathogenic bacteria, leading to reduced virulence factor secretion. This suggests a potential application in developing new antimicrobial agents targeting bacterial secretion mechanisms .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of various pyrazole derivatives on cancer cell lines. Results indicated that certain derivatives could significantly reduce cell viability at specific concentrations, suggesting a dose-dependent response .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-ketonitriles. Key steps include:
- Reacting 3-(trifluoromethyl)-1H-pyrazol-5(4H)-one with acrylonitrile derivatives under acidic catalysis (e.g., acetic acid) .
- Purification via recrystallization in dimethylformamide (DMF) to achieve >95% purity .
- Yield optimization requires precise temperature control (70–90°C) and inert atmosphere (N₂) to prevent side reactions .
Q. How should researchers characterize the structural and chemical properties of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the pyrazole ring and nitrile functionality. For example, the trifluoromethyl group shows a distinct ¹⁹F NMR signal at δ −60 to −65 ppm .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 246.05) and fragmentation patterns .
- Elemental Analysis : Validates stoichiometry (e.g., C: 43.9%, H: 2.9%, N: 17.1%) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Stability Profile :
- Stable at room temperature in anhydrous environments but hydrolyzes slowly in humid conditions due to the nitrile group .
- Decomposition occurs above 150°C, releasing toxic fumes (e.g., HF, CN⁻); store under inert gas (Ar) at −20°C for long-term stability .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
- Crystallographic Workflow :
- Use SHELXL for structure refinement. Key parameters include anisotropic displacement for the trifluoromethyl group and hydrogen bonding analysis between the pyrazole ring and nitrile .
- ORTEP-3 visualization reveals dihedral angles between the pyrazole and propionitrile moieties (e.g., 15–25°), critical for understanding conformational flexibility .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in pyrazole-based analogs of this compound?
- SAR Methodology :
- Functional Group Substitution : Compare bioactivity of analogs with varying substituents (e.g., CF₃ vs. methyl groups) using in vitro assays (e.g., enzyme inhibition) .
- Computational Modeling : Density Functional Theory (DFT) calculates electron-withdrawing effects of CF₃ on pyrazole ring electrophilicity, correlating with binding affinity .
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Data Reconciliation :
- Validate assay conditions (e.g., pH, solvent) that influence solubility. For example, DMSO concentrations >1% may artificially enhance membrane permeability .
- Reproduce conflicting studies using standardized protocols (e.g., OECD guidelines for antimicrobial testing) and orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
Q. What advanced synthetic methods improve regioselectivity in derivatives of this compound?
- Regioselective Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
